Cas no 104068-43-1 (3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione)

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione structure
104068-43-1 structure
Product name:3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione
CAS No:104068-43-1
MF:C11H20N2O2
Molecular Weight:212.2887
CID:1147337
PubChem ID:10443165

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione 化学的及び物理的性質

名前と識別子

    • 3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione
    • Cyclo-(Ile-Val)
    • 3-sec-butyl-6-isopropyl-piperazine-2,5-dione
    • ACMC-20m6uk
    • CTK0D8226
    • 3-sec-Butyl-6-isopropyl-piperazin-2,5-dion
    • AGN-PC-00OJQ9
    • 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-
    • Cyclo(Ile-Val)
    • SCHEMBL17867144
    • 3-(sec-butyl)-6-isopropylpiperazine-2,5-dione
    • AKOS012403654
    • 104068-43-1
    • 3-(butan-2-yl)-6-(propan-2-yl)piperazine-2,5-dione
    • FS-6938
    • DTXSID50439982
    • 3-ISOPROPYL-6-(SEC-BUTYL)PIPERAZINE-2,5-DIONE
    • インチ: InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)
    • InChIKey: XIQXUFYJMBDYSU-UHFFFAOYSA-N
    • SMILES: CCC(C)C1C(=O)NC(C(=O)N1)C(C)C

計算された属性

  • 精确分子量: 212.15200
  • 同位素质量: 212.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 263
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.2Ų
  • XLogP3: 1.8

じっけんとくせい

  • Color/Form: Powder
  • PSA: 65.18000
  • LogP: 1.22350

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
ChemFaces
CFN90264-10mg
Cyclo(Ile-Val)
104068-43-1 >=98%
10mg
$238 2023-09-19
TargetMol Chemicals
TN6446-10 mg
Cyclo(Ile-Val)
104068-43-1 98%
10mg
¥ 4,370 2023-07-11
TargetMol Chemicals
TN6446-10mg
Cyclo(Ile-Val)
104068-43-1
10mg
¥ 4370 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6446-10mg
Cyclo(Ile-Val)
104068-43-1
10mg
¥ 4370 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6446-10 mg
Cyclo(Ile-Val)
104068-43-1
10mg
¥3490.00 2022-04-26
ChemFaces
CFN90264-10mg
Cyclo(Ile-Val)
104068-43-1 >=98%
10mg
$332 2021-07-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6446-1 mL * 10 mM (in DMSO)
Cyclo(Ile-Val)
104068-43-1
1 mL * 10 mM (in DMSO)
¥ 3020 2023-09-07
A2B Chem LLC
AD68871-10mg
2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-
104068-43-1 98%
10mg
$1320.00 2024-04-20
TargetMol Chemicals
TN6446-1 ml * 10 mm
Cyclo(Ile-Val)
104068-43-1
1 ml * 10 mm
¥ 3020 2024-07-20
TargetMol Chemicals
TN6446-1 mL * 10 mM (in DMSO)
Cyclo(Ile-Val)
104068-43-1 98%
1 mL * 10 mM (in DMSO)
¥ 3020 2023-09-15

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione 関連文献

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dioneに関する追加情報

Chemical Profile of 3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione (CAS No. 104068-43-1)

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione, identified by the CAS number 104068-43-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperazine derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug development. The compound's molecular structure, featuring two acetyl groups at the 2 and 5 positions of the piperazine ring, combined with the presence of butyl and isopropyl substituents, contributes to its distinct chemical properties and reactivity.

The synthesis of 3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione involves meticulous organic transformations that highlight the compound's synthetic versatility. The introduction of acetyl groups at the 2 and 5 positions enhances its reactivity, making it a valuable intermediate in the preparation of more complex molecules. This feature is particularly relevant in the context of modern drug discovery, where such intermediates play a crucial role in constructing novel pharmacophores.

Recent advancements in computational chemistry have enabled researchers to explore the binding interactions of 3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione with various biological targets. Molecular docking studies have suggested that this compound may interact with enzymes and receptors involved in neurodegenerative diseases, making it a promising candidate for further investigation. The butyl and isopropyl substituents are thought to contribute to its ability to modulate protein-ligand interactions, potentially leading to therapeutic effects.

The pharmacological profile of 3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione is an area of active research. Preliminary studies indicate that this compound may exhibit properties relevant to central nervous system (CNS) disorders. Its structural similarity to known bioactive molecules has prompted investigations into its potential as a scaffold for developing new treatments. The acetyl groups present in its structure are particularly interesting, as they can be modified to enhance pharmacological activity or improve pharmacokinetic properties.

In vitro studies have begun to unravel the mechanisms by which 3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione exerts its effects. These studies have focused on its interaction with enzymes such as monoamine oxidases (MAOs) and cyclooxygenases (COX), which are implicated in various pathological processes. The compound's ability to inhibit these enzymes could make it a valuable tool in managing conditions associated with oxidative stress and neurotransmitter imbalance.

The synthesis and characterization of 3-butan-2-ylylpropananediol derivatives have also been explored as part of broader efforts to develop novel therapeutic agents. The structural motifs present in this compound are reminiscent of molecules that have shown promise in treating neurological disorders. By leveraging computational methods and experimental validation, researchers aim to optimize the pharmacological properties of this class of compounds.

The future direction of research on 3-butan-ylylpropananediol derivatives will likely involve interdisciplinary approaches combining synthetic chemistry, biochemistry, and computational modeling. Such an integrated strategy will enable a deeper understanding of their biological activity and facilitate the development of more effective therapeutic agents. The potential applications span multiple therapeutic areas, including neurology, psychiatry, and inflammatory diseases.

The role of 3-butane-diol derivatives as intermediates in pharmaceutical synthesis cannot be overstated. Their versatility allows for the creation of diverse molecular structures with tailored biological activities. As synthetic methodologies continue to evolve, so too will our ability to harness these compounds for medical applications.

Finally, the regulatory landscape for new pharmaceutical entities like 3-butane-diol derivatives remains a critical consideration. Ensuring compliance with safety and efficacy standards is paramount as these compounds move from laboratory research to clinical trials. Collaboration between academia and industry will be essential in navigating these challenges and bringing new treatments to patients who need them.

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